6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one
Description
6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one is a coumarin derivative characterized by a hydroxyl group at position 6 of the chromen-2-one core and a 4-(2-pyridyl)piperazinylmethyl substituent at position 2.
Properties
IUPAC Name |
6-hydroxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-15-4-5-17-16(12-15)14(11-19(24)25-17)13-21-7-9-22(10-8-21)18-3-1-2-6-20-18/h1-6,11-12,23H,7-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUYREHSEHXNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the piperazinyl group: The chromen-2-one core is then subjected to a nucleophilic substitution reaction with a piperazine derivative.
Attachment of the pyridyl group: Finally, the pyridyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts, boronic acid derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving chromen-2-one derivatives.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperazinyl moiety play crucial roles in its binding to target proteins, while the chromen-2-one core is responsible for its biological activity. The compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Trends
- Piperazine Substitutions : The 2-pyridyl group in the target compound enhances aromatic interactions critical for receptor binding (e.g., 5-HT1A) compared to alkylated piperazines . However, methyl or chloro substituents improve lipophilicity and membrane permeability .
- Hydroxy vs. Methoxy Groups : The 6-hydroxy group in the target compound may increase hydrogen-bonding capacity but could also confer susceptibility to glucuronidation, reducing bioavailability compared to methoxy-substituted analogs .
- Heterocyclic Additions: Pyrazoline or thiazolidinone moieties (e.g., ) introduce rigid scaffolds that enhance target selectivity but may complicate synthesis.
Biological Activity
6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is characterized by a chromenone backbone, which is known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The incorporation of a piperazine moiety enhances its interaction with biological targets, particularly in the central nervous system.
Chemical Structure
The molecular formula of 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one is , with a molecular weight of 380.4 g/mol. The structural representation highlights the chromenone core and the piperazine substitution:
Anticancer Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis |
| Compound B | Lung Cancer | 3.5 | Cell Cycle Arrest |
Antimicrobial Activity
Coumarin derivatives have been reported to possess antimicrobial properties against both bacterial and fungal strains. The presence of the piperazine group may enhance the solubility and bioavailability of these compounds.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 12 µg/mL |
| Candida albicans | Antifungal | 15 µg/mL |
Neuropharmacological Effects
The piperazine component is known for its affinity towards serotonin receptors, which plays a crucial role in mood regulation and anxiety management. Studies indicate that derivatives like 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one can act as dual serotonin receptor modulators.
| Receptor Type | Affinity (Ki) | Effect |
|---|---|---|
| 5-HT1A | 0.78 nM | Agonist |
| 5-HT2A | 0.57 nM | Antagonist |
Case Studies
-
Study on Anticancer Properties :
A recent investigation into the anticancer effects of similar coumarin derivatives found that they significantly inhibited proliferation in breast cancer cells, with IC50 values indicating potent activity (IC50 < 10 µM) . -
Neuropharmacological Research :
A study exploring the interaction of piperazine-containing ligands with serotonin receptors revealed that certain derivatives exhibited selectivity for 5-HT1A receptors, suggesting potential applications in treating anxiety disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
